Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.: 1060724-74-4
Cat. No.: VC2950413
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060724-74-4 |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | methyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h2-5,10H,1H3 |
| Standard InChI Key | KLQFCNVRKPSRPZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNN2C1=CC(=O)C=C2 |
| Canonical SMILES | COC(=O)C1=CNN2C1=CC(=O)C=C2 |
Introduction
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class. It features a fused pyrazole and pyridine ring structure with a hydroxyl group at the 5-position of the pyrazole ring and a carboxylate ester at the 3-position of the pyridine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain protein kinases such as AXL and c-MET, which play crucial roles in signaling pathways related to cell growth and differentiation.
Synthesis
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized through the hydrogenation of methyl 5-benzyloxypyrazolo[1,5-a]pyridine-3-carboxylate using palladium on carbon as a catalyst in ethanol under a hydrogen atmosphere. This method yields a product with a 76% yield after purification via flash chromatography .
Protein Kinase Inhibition
The compound acts as an inhibitor of protein kinases such as AXL and c-MET. These kinases are involved in signaling pathways that regulate cell proliferation and survival, making this compound of interest for therapeutic applications.
Potential Therapeutic Applications
Given its role in inhibiting key kinases involved in cell growth and differentiation, methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is being researched for its potential in developing treatments for diseases where these pathways are dysregulated.
Chemical Reactions
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions typical for compounds containing hydroxyl and ester functionalities. These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
Medicinal Chemistry
The ongoing research into pyrazolo[1,5-a]pyridines continues to reveal new avenues for therapeutic applications based on their structural versatility and biological activity. Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is part of this broader research effort, focusing on its potential as a kinase inhibitor.
Comparison with Related Compounds
Other pyrazolo[1,5-a]pyridine derivatives, such as 5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, are used in pharmaceutical development, agricultural chemistry, biochemical research, and material science. These compounds serve as building blocks for various applications, highlighting the versatility of the pyrazolo[1,5-a]pyridine scaffold .
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